carbonic acid;lanthanum;hydrate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

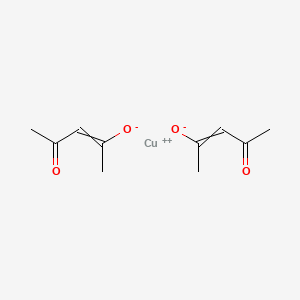

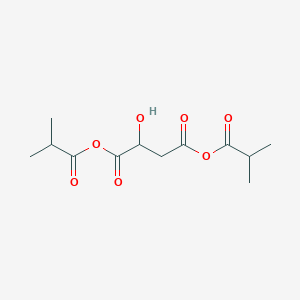

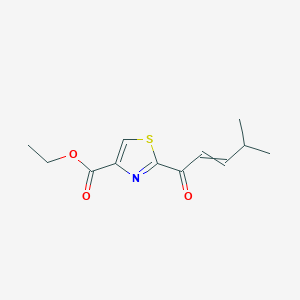

carbonic acid;lanthanum;hydrate, is a chemical compound with the formula La₂(CO₃)₃·xH₂O. It is a white, water-insoluble powder that is primarily used in various industrial and scientific applications. Lanthanum is a rare earth element, and its compounds are known for their unique chemical properties and applications in advanced materials and technologies.

Preparation Methods

Synthetic Routes and Reaction Conditions

Lanthanum(III) carbonate hydrate can be synthesized through a reaction between lanthanum chloride and sodium bicarbonate. The process involves adding a small amount of sodium bicarbonate solution to an acidic lanthanum chloride solution to generate lanthanum carbonate nuclei. Subsequently, sodium bicarbonate is added to the lanthanum chloride solution at a constant speed, allowing both precipitation and neutralization reactions to occur simultaneously. This method ensures the production of lanthanum carbonate at a low pH environment, reducing the risk of generating lanthanum carbonate hydroxide .

Industrial Production Methods

In industrial settings, lanthanum(III) carbonate hydrate is produced using similar methods but on a larger scale. The reaction conditions are carefully controlled to ensure high purity and yield. The product is then filtered, washed, and dried to obtain the final compound with a 99.9% trace metals basis .

Chemical Reactions Analysis

Types of Reactions

Lanthanum(III) carbonate hydrate undergoes various chemical reactions, including:

Decomposition: When heated, lanthanum(III) carbonate hydrate decomposes to form lanthanum oxide and carbon dioxide.

Reaction with Acids: It reacts with dilute acids to release carbon dioxide and form lanthanum salts.

Precipitation: It can precipitate phosphate ions from solutions, forming insoluble lanthanum phosphate.

Common Reagents and Conditions

Acids: Dilute hydrochloric acid or sulfuric acid is commonly used to react with lanthanum(III) carbonate hydrate.

Heat: Heating the compound leads to its decomposition into lanthanum oxide and carbon dioxide.

Major Products Formed

Lanthanum Oxide: Formed upon heating.

Lanthanum Salts: Formed when reacting with acids.

Lanthanum Phosphate: Formed during precipitation reactions with phosphate ions.

Scientific Research Applications

Lanthanum(III) carbonate hydrate has a wide range of applications in scientific research, including:

Mechanism of Action

Lanthanum(III) carbonate hydrate acts as a phosphate binder by forming insoluble lanthanum phosphate complexes in the gastrointestinal tract. This prevents the absorption of dietary phosphate, thereby reducing serum phosphate levels. The compound binds phosphate in the physiologically relevant pH range of 3 to 7, with high binding efficiency at lower pH levels .

Comparison with Similar Compounds

Similar Compounds

- Lanthanum(III) chloride hydrate

- Lanthanum(III) nitrate hexahydrate

- Lanthanum(III) hydroxide

- Lanthanum(III) fluoride

Uniqueness

Lanthanum(III) carbonate hydrate is unique due to its high phosphate-binding capacity and its ability to form insoluble complexes with phosphate ions. This makes it particularly effective in medical applications for treating hyperphosphatemia. Additionally, its use in solid oxide fuel cells and water treatment highlights its versatility and importance in various scientific and industrial fields .

Properties

IUPAC Name |

carbonic acid;lanthanum;hydrate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3CH2O3.2La.H2O/c3*2-1(3)4;;;/h3*(H2,2,3,4);;;1H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKMSRFZJNFZXEM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(O)O.C(=O)(O)O.C(=O)(O)O.O.[La].[La] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8La2O10 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

481.90 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Acetamide, N-[3-[3-(dimethylamino)-1-oxo-2-propenyl]phenyl]-N-ethyl-](/img/structure/B8057534.png)

![N-[4-(3-chloro-4-fluoroanilino)-7-[(3S)-oxolan-3-yl]oxyquinazolin-6-yl]-4-(dimethylamino)but-2-enamide;hydrochloride](/img/structure/B8057547.png)

![[(2R)-1-[(1R)-1-phenylethyl]azetidin-2-yl]methanol](/img/structure/B8057556.png)

![ethyl 3-[(6-amino-3,5-difluoropyridin-2-yl)amino]-2-(2,4,5-trifluorobenzoyl)prop-2-enoate](/img/structure/B8057560.png)

![Tert-butyl 2-hydroxy-7-azaspiro[4.5]decane-7-carboxylate](/img/structure/B8057564.png)